molecular formula C12H14O3 B11897746 (R)-Ethyl chroman-2-carboxylate CAS No. 137590-28-4

(R)-Ethyl chroman-2-carboxylate

Cat. No.: B11897746
CAS No.: 137590-28-4
M. Wt: 206.24 g/mol
InChI Key: PSOZUQKKUGXCEN-LLVKDONJSA-N
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Description

®-Ethyl chroman-2-carboxylate is a chiral compound belonging to the chroman family Chromans are oxygen-containing heterocycles that are significant in various fields, including pharmaceuticals and organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ethyl chroman-2-carboxylate typically involves the resolution of racemic mixtures or the use of chiral catalysts. One common method is the enzymatic resolution of racemic methyl 6-fluoro-chroman-2-carboxylate using esterases isolated from Geobacillus thermocatenulatus . This method achieves high enantiomeric excess and yield.

Industrial Production Methods

Industrial production of ®-Ethyl chroman-2-carboxylate often employs similar enzymatic resolution techniques due to their efficiency and lower environmental impact compared to traditional chemical resolution methods. The process involves the use of immobilized cells in a biphasic system, allowing for continuous production with minimal waste .

Chemical Reactions Analysis

Types of Reactions

®-Ethyl chroman-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Introduction of different functional groups at specific positions on the chroman ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted chroman derivatives, which can be further utilized in the synthesis of complex organic molecules.

Scientific Research Applications

®-Ethyl chroman-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-Ethyl chroman-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites with high specificity, influencing biochemical pathways and exerting its effects. Molecular simulations have revealed the enantioselective mechanisms by which it operates .

Comparison with Similar Compounds

Similar Compounds

    (S)-Ethyl chroman-2-carboxylate: The enantiomer of ®-Ethyl chroman-2-carboxylate, with different biological activities.

    6-Fluoro-chroman-2-carboxylic acid: A fluorinated derivative with distinct chemical properties.

    Methyl chroman-2-carboxylate: A methyl ester variant used in similar applications.

Uniqueness

®-Ethyl chroman-2-carboxylate is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its high enantiomeric purity and efficiency in various reactions make it a valuable compound in research and industrial applications .

Properties

CAS No.

137590-28-4

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

ethyl (2R)-3,4-dihydro-2H-chromene-2-carboxylate

InChI

InChI=1S/C12H14O3/c1-2-14-12(13)11-8-7-9-5-3-4-6-10(9)15-11/h3-6,11H,2,7-8H2,1H3/t11-/m1/s1

InChI Key

PSOZUQKKUGXCEN-LLVKDONJSA-N

Isomeric SMILES

CCOC(=O)[C@H]1CCC2=CC=CC=C2O1

Canonical SMILES

CCOC(=O)C1CCC2=CC=CC=C2O1

Origin of Product

United States

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